3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13464642
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O3 |
|---|---|
| Molecular Weight | 324.80 g/mol |
| IUPAC Name | benzyl 3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21ClN2O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
| Standard InChI Key | PQAQBTSRUNSGID-UHFFFAOYSA-N |
| SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₆H₂₁ClN₂O₃, reflects its intricate architecture:
-
Pyrrolidine core: A five-membered nitrogen-containing heterocycle that enhances conformational rigidity.
-
Chloroacetyl group (-CO-CH₂Cl): Introduces electrophilic reactivity, enabling nucleophilic substitution reactions.
-
Benzyl ester (-CO-OCH₂C₆H₅): Serves as a protecting group for carboxylic acids, facilitating synthetic manipulations.
The IUPAC name, benzyl 3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate, systematically describes its substituents and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁ClN₂O₃ | |
| Molar Mass | 324.80 g/mol | |
| CAS Number | 1353974-10-3 | |
| SMILES Notation | CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three principal stages:
-
Pyrrolidine Functionalization: Introduction of the ethylamino group via alkylation of pyrrolidine using ethylamine and a halogenated reagent.
-
Chloroacetylation: Reaction with chloroacetyl chloride under basic conditions to attach the chloroacetyl moiety.
-
Benzyl Ester Formation: Steglich esterification with benzyl alcohol, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial-scale production often utilizes continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 75%.
Reactivity and Functional Transformations
Key Reaction Types
-
Nucleophilic Substitution: The chloroacetyl group reacts with amines (e.g., piperidine) to form secondary amides.
-
Ester Hydrolysis: Under acidic or basic conditions, the benzyl ester cleaves to yield the free carboxylic acid.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.
Table 2: Common Derivatives and Their Applications
| Derivative | Application | Reference |
|---|---|---|
| 3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid | Peptide synthesis | |
| 3-[(2-Hydroxy-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | Prodrug development |
Industrial and Research Applications
Pharmaceutical Intermediate
-
Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.
-
Antimicrobials: Derivatives exhibit moderate activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 16 µg/mL).
Organic Synthesis
-
Protecting Group Strategy: The benzyl ester facilitates carboxylic acid protection in multi-step syntheses.
-
Chiral Building Block: The pyrrolidine core’s stereochemistry enables asymmetric synthesis of bioactive molecules.
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C (under inert atmosphere) |
| Light Exposure | Protect from UV |
| Shelf Life | 24 months |
Related Compounds and Structural Analogues
Comparative Analysis
| Compound Name | Molecular Formula | Key Difference |
|---|---|---|
| 3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | C₁₇H₂₃ClN₂O₃ | Isopropyl vs. ethyl group |
| (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | C₁₆H₂₁ClN₂O₃ | R-configuration at C3 |
The ethylamino variant exhibits superior aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for isopropyl analogue) .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in mammalian models.
-
Target Identification: Use affinity chromatography to map protein binding partners.
-
Green Synthesis: Develop catalytic methods to replace stoichiometric reagents like DCC.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume